

Live Cell Imaging with 3,3'-Diethylthiatricarbocyanine Iodide: An Application Note and Protocol

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Compound of Interest

Compound Name: 3,3'-Diethylthiatricarbocyanine iodide

Cat. No.: B7769727

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Introduction

3,3'-Diethylthiatricarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely utilized for real-time monitoring of membrane potential in live cells. Its mechanism of action is based on its ability to accumulate in cells with a polarized (negative-inside) cytoplasmic membrane. This accumulation leads to self-quenching of the dye's fluorescence. Upon disruption of the membrane potential, an event often associated with cellular stress, apoptosis, or the action of certain antimicrobial agents, DiSC3(5) is released from the cell into the surrounding medium. This release results in a significant increase in fluorescence intensity, a phenomenon known as dequenching.^{[1][2]} This property makes DiSC3(5) an invaluable tool for studying cellular health, ion channel activity, and the effects of pharmacological agents on membrane integrity. This application note provides detailed protocols for the use of DiSC3(5) in live cell imaging applications, including fluorescence microscopy and quantitative fluorometry.

Principle of Action

The operational principle of DiSC3(5) hinges on its electrochemical properties and its interaction with the plasma membrane. In healthy, polarized cells, the dye is driven across the

membrane by the negative-inside membrane potential, accumulating in the cytoplasm where it forms non-fluorescent aggregates. When the membrane depolarizes, the driving force for dye accumulation is lost, leading to its release and a subsequent increase in fluorescence.

Applications

- Antimicrobial Drug Discovery: Assessing the membrane-disrupting capabilities of novel antimicrobial compounds.[\[3\]](#)[\[4\]](#)
- Cytotoxicity Assays: Evaluating the impact of cytotoxic agents on cell membrane integrity.[\[1\]](#)
- Ion Channel Research: Studying the effects of ion channel modulators on membrane potential.
- Apoptosis Studies: Detecting early changes in membrane potential associated with programmed cell death.

Data Presentation

Table 1: Recommended Staining Parameters for DiSC3(5)

Cell Type	Application	DiSC3(5) Concentration (μ M)	Incubation Time (minutes)	Solvent	Reference
Escherichia coli	Fluorescence Microscopy	1 - 2	5	1-2% DMSO	[3] [5]
Escherichia coli	Fluorometry	0.5 - 1	5-10 (until stable quench)	1% DMSO	[4]
Staphylococcus aureus	Fluorescence Microscopy	1 - 2	5	1-2% DMSO	[3]
Staphylococcus aureus	Fluorometry	0.8 - 1	40	Ethanol/1% DMSO	[3] [6]
Bacillus subtilis	Fluorescence Microscopy	2	5	1% DMSO	[3]
Bacillus subtilis	Fluorometry	1	5-10 (until stable quench)	1% DMSO	[3]
Adherent Mammalian Cells	Fluorescence Microscopy	1 - 5	2 - 20	DMSO or EtOH	[7] [8]
Suspension Mammalian Cells	Fluorescence Microscopy/Flow Cytometry	1 - 5	2 - 20	DMSO or EtOH	[7] [8] [9]

Table 2: Recommended Filter Sets for DiSC3(5) Imaging

Instrument	Excitation Wavelength (nm)	Emission Wavelength (nm)	Dichroic Mirror	Common Filter Set Name	Reference
Fluorescence Microscope	~628/40	~692/40	~660lp	Cy5	[3]
Fluorescence Plate Reader	610 ± 10	660 ± 10	-	-	[3][4]
Fluorescence Plate Reader	622	670	-	-	[2][10]

Experimental Protocols

Materials and Reagents

- **3,3'-Diethylthiatricarbocyanine iodide (DiSC3(5))**
- Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)
- Phosphate-buffered saline (PBS)
- HEPES buffer (5 mM, pH 7.2-7.4)
- Glucose
- Cell culture medium (e.g., LB broth for bacteria, DMEM for mammalian cells)
- Black, clear-bottom 96-well plates (for fluorometry)
- Microscope slides and coverslips
- Positive control for depolarization (e.g., Valinomycin, Gramicidin, or CCCP)[3][10]
- Negative control (vehicle, e.g., DMSO or ethanol)

Preparation of Solutions

- DiSC3(5) Stock Solution (1-5 mM): Dissolve DiSC3(5) powder in high-quality, anhydrous DMSO or ethanol.[\[7\]](#)[\[8\]](#) Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Imaging Buffer (for bacteria): 5 mM HEPES, 5 mM glucose, pH 7.4 for *E. coli* or 5 mM HEPES, 20 mM glucose, pH 7.4 for *S. aureus*.[\[6\]](#)
- Imaging Buffer (for mammalian cells): Phenol red-free cell culture medium buffered with 10-25 mM HEPES.[\[11\]](#)

Protocol 1: Qualitative Live Cell Imaging by Fluorescence Microscopy

This protocol is suitable for visualizing changes in membrane potential in individual cells.

- Cell Preparation:
 - Bacteria: Grow an overnight culture and dilute it 1:100 in fresh broth. Grow to mid-logarithmic phase (OD600 of 0.3-0.6).[\[5\]](#)
 - Adherent Mammalian Cells: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluence on the day of the experiment.
- Staining:
 - Dilute the DiSC3(5) stock solution in the appropriate imaging buffer or growth medium to a final working concentration of 1-2 μ M.[\[3\]](#)
 - For adherent cells, replace the culture medium with the staining solution.
 - For bacterial cells, add DiSC3(5) directly to the cell suspension.
 - Incubate for 5 minutes at 37°C, protected from light.[\[3\]](#)
- Imaging:
 - Mount the sample on a fluorescence microscope equipped with a suitable Cy5 filter set.

- Acquire baseline fluorescence images.
- Add the test compound, positive control, or negative control to the cells.
- Acquire images at regular intervals to monitor changes in fluorescence. An increase in fluorescence indicates membrane depolarization.

Protocol 2: Quantitative Measurement of Membrane Potential by Fluorometry

This protocol is designed for high-throughput screening and quantitative analysis of membrane potential changes in a cell population.

- Cell Preparation:

- Bacteria: Grow a culture to mid-logarithmic phase. Pellet the cells by centrifugation, wash with imaging buffer, and resuspend in the same buffer to a final OD600 of 0.05-0.3.[3][10]

- Assay Setup:

- Aliquot 100-200 μ L of the cell suspension into the wells of a black, clear-bottom 96-well plate.

- Staining and Baseline Measurement:

- Add DiSC3(5) to each well to a final concentration of 0.5-1 μ M.[4]
- Place the plate in a fluorescence microplate reader pre-warmed to 37°C.
- Measure the fluorescence (Excitation: ~622 nm, Emission: ~670 nm) every minute until a stable, quenched signal is achieved (typically 5-10 minutes). This represents the baseline fluorescence of polarized cells.

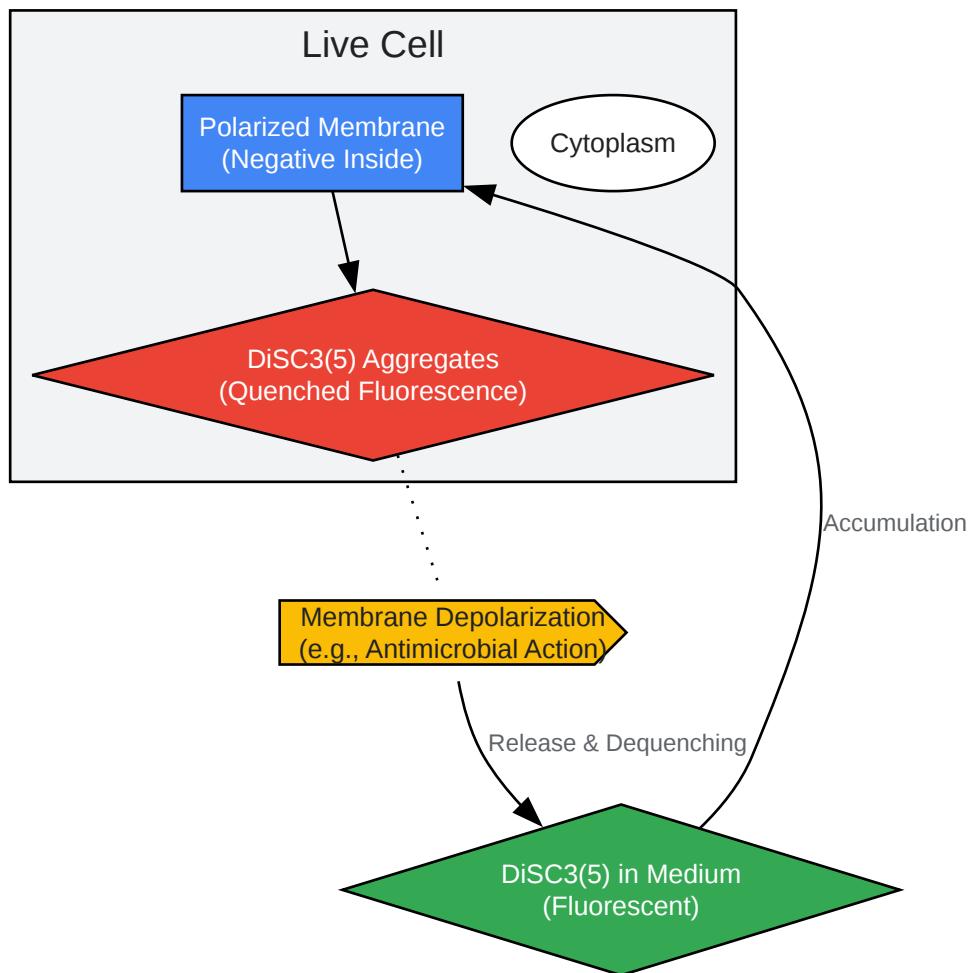
- Treatment and Data Acquisition:

- Add the test compounds, positive control, and negative control to the respective wells.

- Continue to record the fluorescence intensity at regular intervals (e.g., every minute) for the desired duration of the experiment. An increase in fluorescence intensity indicates membrane depolarization.

Visualizations

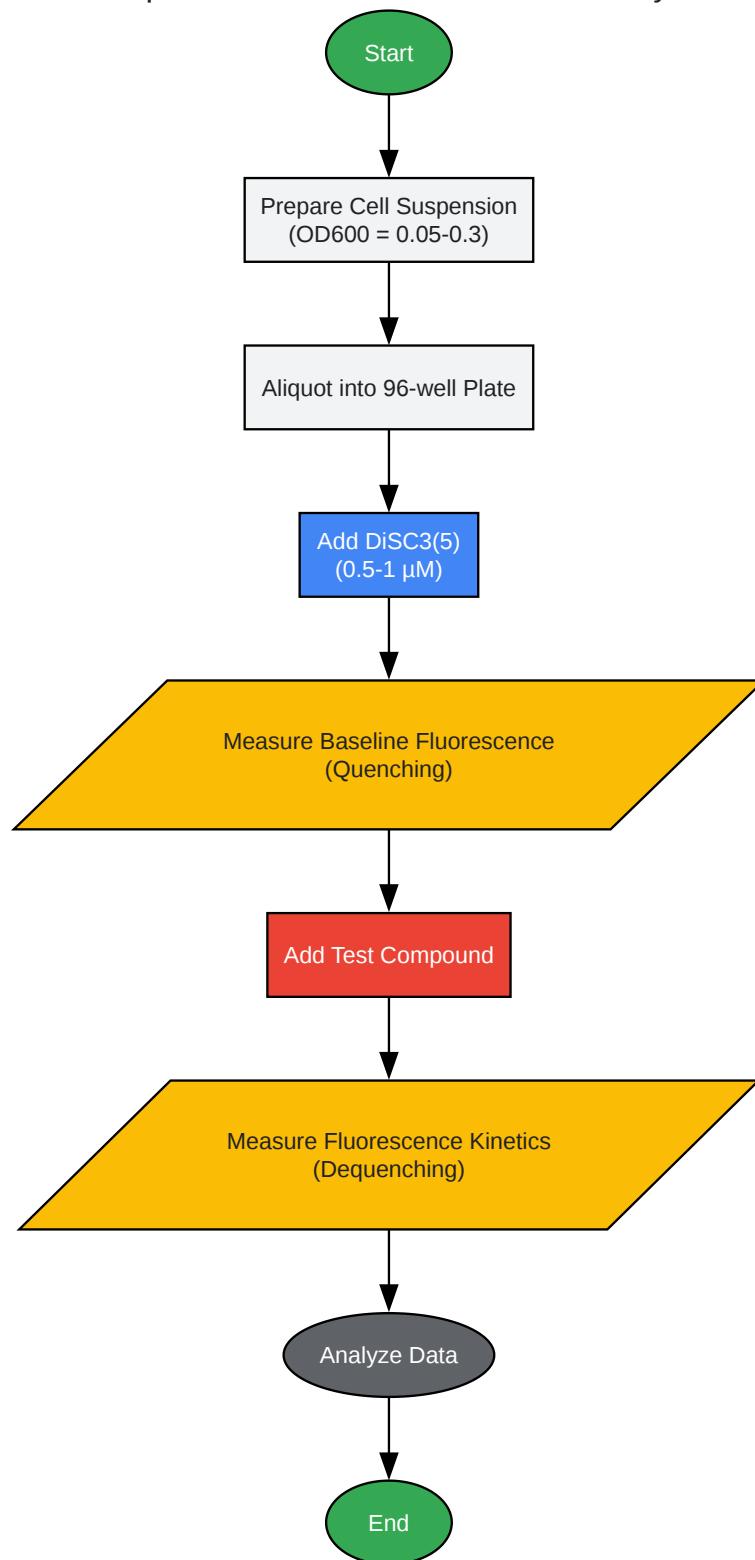
Mechanism of DiSC3(5) Action



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Caption: Mechanism of DiSC3(5) in reporting membrane potential.

Experimental Workflow for Fluorometry

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